molecular formula C23H19N3O3 B2986065 7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol CAS No. 325992-59-4

7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol

Cat. No.: B2986065
CAS No.: 325992-59-4
M. Wt: 385.423
InChI Key: QDORQCOMNULDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol, also known as BMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMQ is a quinoline derivative that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol is not fully understood; however, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which can lead to the improvement of cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown antiviral activity against various viruses such as HIV, HCV, and influenza.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol in lab experiments is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Additionally, this compound is a synthetic compound that can be easily synthesized using various methods. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which can hinder its potential therapeutic applications.

Future Directions

There are several future directions for the research and development of 7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol. One of the future directions is to further investigate the exact mechanism of action of this compound to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Furthermore, studies are needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, future studies can investigate the potential of this compound as a lead compound for the development of new therapeutic agents.

Synthesis Methods

7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol can be synthesized using various methods, including the Hantzsch reaction, Pd-catalyzed Suzuki coupling, and Buchwald-Hartwig amination. The most common method used for synthesizing this compound is the Hantzsch reaction. This method involves the condensation of 2-aminomethylbenzimidazole, 8-hydroxyquinoline, and 2-acetylbenzoic acid in the presence of ammonium acetate and glacial acetic acid. The resulting compound is then purified using column chromatography.

Scientific Research Applications

7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown antiviral activity against various viruses such as HIV, HCV, and influenza.

Properties

IUPAC Name

7-[1,3-benzodioxol-5-yl-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-8-10-24-20(11-14)26-21(16-5-7-18-19(12-16)29-13-28-18)17-6-4-15-3-2-9-25-22(15)23(17)27/h2-12,21,27H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDORQCOMNULDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(C5=C(C=CC=N5)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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